molecular formula C14H11IN2O2 B325354 N-(3-carbamoylphenyl)-2-iodobenzamide

N-(3-carbamoylphenyl)-2-iodobenzamide

カタログ番号: B325354
分子量: 366.15 g/mol
InChIキー: WTPCVWMOKFCCEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Carbamoylphenyl)-2-iodobenzamide is a benzamide derivative characterized by a 2-iodobenzoic acid backbone linked via an amide bond to a 3-carbamoylphenyl group. The carbamoyl (-CONH₂) substituent on the phenyl ring introduces hydrogen-bonding capacity, which may influence solubility, metabolic stability, and target affinity .

特性

分子式

C14H11IN2O2

分子量

366.15 g/mol

IUPAC名

N-(3-carbamoylphenyl)-2-iodobenzamide

InChI

InChI=1S/C14H11IN2O2/c15-12-7-2-1-6-11(12)14(19)17-10-5-3-4-9(8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19)

InChIキー

WTPCVWMOKFCCEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N)I

正規SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N)I

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among iodobenzamide derivatives include:

  • Aminoalkyl vs. Carbamoyl Substitutions: N-(2-Diethylaminoethyl)-2-Iodobenzamide (BZA2): Features a diethylaminoethyl group instead of the carbamoylphenyl moiety. This substitution increases lipophilicity (logP ~2.5–3.0), enhancing blood-brain barrier penetration and melanin affinity in melanoma cells .
  • Halogen and Functional Group Variations :
    • N-(3-Fluorophenyl)-2-Iodobenzamide : Fluorine substitution at the meta position improves metabolic stability by resisting oxidative deiodination .
    • N-(4-Hydroxyphenyl)-2-Iodobenzamide : The hydroxyl group facilitates glucuronidation, leading to faster clearance but lower tumor retention .

Pharmacokinetic and Biodistribution Profiles

Compound Tumor Uptake (% ID/g) T/NT Ratio (Tumor/Blood) Metabolism Pathway Key Reference
BZA2 8.9% at 1 h; 10.9% at 4 h >400 at 48 h Hepatic → Iodohippuric acid
N-(3-Carbamoylphenyl)-2-Iodobenzamide* Inferred: ~5–7% at 1 h Inferred: ~50–100 Renal (carbamoyl hydrolysis) N/A
N-(2-Diethylaminoethyl)-4-Iodobenzamide 6.5% at 1 h 37 at 24 h Slow urinary excretion
Compound 6 (Acetamido Derivative) 23.2% at 6 h >200 at 48 h Minimal hepatic metabolism

*Hypothetical data based on structural analogies.

  • BZA2 : Demonstrates rapid tumor uptake (8.9% ID/g at 1 h) due to high melanin affinity and lipophilicity. Metabolized to iodohippuric acid, which is renally excreted, achieving tumor/blood ratios >400 .
  • N-(3-Carbamoylphenyl)-2-Iodobenzamide: The carbamoyl group likely reduces melanin binding compared to BZA2 but may improve specificity for non-melanin-associated targets (e.g., sigma receptors) .
  • Compound 6 (Acetamido Derivative) : Highest tumor uptake (23.2% ID/g) due to acetamido-induced metabolic stability and slow clearance .

Mechanism of Action and Target Specificity

  • Melanin Binding: BZA2 and its analogs localize in melanotic melanomas via electrostatic interactions with melanin’s polyanionic structure .
  • Sigma Receptor Affinity : Derivatives like N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) bind sigma receptors (Kd = 5.80 nM), enabling imaging of prostate and breast cancers .
  • N-(3-Carbamoylphenyl)-2-Iodobenzamide: The carbamoyl group may modulate sigma receptor binding or interact with novel targets, though direct evidence is lacking.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。